Product packaging for 5-Chloro-1-ethoxy-benzotriazole(Cat. No.:CAS No. 68229-95-8)

5-Chloro-1-ethoxy-benzotriazole

Cat. No.: B12893717
CAS No.: 68229-95-8
M. Wt: 197.62 g/mol
InChI Key: RYEGDQMZJKNEGJ-UHFFFAOYSA-N
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Description

5-Chloro-1-ethoxy-benzotriazole (CAS 68229-95-8) is a chemical reagent with the molecular formula C8H8ClN3O. It is a benzotriazole derivative, a class of heterocyclic compounds recognized as a privileged structure in medicinal chemistry and organic synthesis due to their versatile biological properties and synthetic utility. Benzotriazole derivatives are extensively investigated for their broad spectrum of biological activities, including use as antimicrobial, antiprotozoal, and antiviral agents. These compounds often function as bioisosteric replacements for other triazolic systems, making them valuable scaffolds in pharmaceutical research for designing new pharmacologically active compounds. From a synthetic chemistry perspective, the benzotriazole ring is a versatile synthetic auxiliary and easy-to-handle acylating agent, advantageous for N-, O-, C- and S-acylations. It can act as an electron-donor, a precursor of radicals or carbanions, and is easily incorporated into other chemical structures through condensation, addition, and alkylation reactions. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN3O B12893717 5-Chloro-1-ethoxy-benzotriazole CAS No. 68229-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68229-95-8

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-1-ethoxybenzotriazole

InChI

InChI=1S/C8H8ClN3O/c1-2-13-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2H2,1H3

InChI Key

RYEGDQMZJKNEGJ-UHFFFAOYSA-N

Canonical SMILES

CCON1C2=C(C=C(C=C2)Cl)N=N1

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of 5 Chloro 1 Ethoxy Benzotriazole Analogues

Role of the Benzotriazole (B28993) Moiety in Organic Reactions

The benzotriazole unit is a versatile auxiliary in organic chemistry, capable of acting as a leaving group and facilitating acylation reactions. lupinepublishers.com Its unique electronic properties, being both a weak acid and a weak base, contribute to its wide range of applications. lupinepublishers.com

Benzotriazole as a Leaving Group in Substitution and Elimination Reactions

The benzotriazole moiety is recognized as an effective leaving group in various organic transformations. lupinepublishers.comnih.gov Its ability to stabilize a negative charge makes it readily displaceable in nucleophilic substitution reactions. For instance, the N-chloromethyl group of 1-(chloromethyl)benzotriazole undergoes nucleophilic substitution with a variety of carbon, nitrogen, phosphorus, oxygen, and sulfur nucleophiles. rsc.org Similarly, 1-alkoxy-1H-benzotriazoles have been shown to undergo substitution reactions with nucleophiles like cyanide, azide, and phenoxide, demonstrating the leaving group ability of the benzotriazolyloxy group. beilstein-journals.org

In elimination reactions, the benzotriazole group also plays a crucial role. While direct displacement is a primary pathway, elimination can occur under specific conditions. beilstein-journals.org The stability of the resulting benzotriazole anion is a driving force for these reactions. lupinepublishers.com

Formation and Reactivity of N-Acylbenzotriazoles as Acylating Agents

N-acylbenzotriazoles are highly stable and versatile acylating agents, often superior to traditional acyl chlorides. thieme-connect.combohrium.com They can be synthesized from carboxylic acids and are used for N-, C-, S-, and O-acylation reactions under mild conditions. researchgate.netorganic-chemistry.org This methodology provides a regioselective and specific alternative to harsher methods like Friedel-Crafts and Vilsmeier-Haack acylations. thieme-connect.com

The reactivity of N-acylbenzotriazoles stems from the good leaving group ability of the benzotriazole anion. bohrium.com These reagents efficiently acylate a wide range of nucleophiles, including ammonia, primary and secondary amines, to produce amides in excellent yields. organic-chemistry.org They have also been successfully employed in the synthesis of thiolesters and in the acylation of heterocycles. thieme-connect.comresearchgate.net The stability of N-acylbenzotriazoles allows for their use in multi-step syntheses and with sensitive substrates, preserving chirality and avoiding side reactions. nih.gov

Mechanistic Studies of Oxidation Reactions Involving Halogenated Benzotriazoles

Halogenated benzotriazoles, particularly 1-chlorobenzotriazole (B28376) (CBT), are potent oxidizing agents for a variety of organic substrates. asianpubs.orgasianpubs.org The presence of the halogen atom significantly influences the compound's reactivity and the mechanism of the oxidation process.

Kinetics and Mechanisms of 1-Chlorobenzotriazole as an Oxidizing Agent

The kinetics of oxidation reactions involving 1-chlorobenzotriazole have been extensively studied to elucidate the reaction mechanisms. These studies often involve varying substrate and oxidant concentrations, acidity, and solvent polarity to determine the reaction orders and the nature of the reactive species.

1-Chlorobenzotriazole has been utilized for the oxidation of a wide array of organic compounds, including benzyl (B1604629) ethers, chloramphenicol (B1208), dimethylamine, aromatic alcohols, fluoren-9-ols, mandelic acids, cyclohexanols, and various amino acids. asianpubs.orgasianpubs.orgrsc.org The reaction orders with respect to the oxidant, substrate, and acid catalyst provide crucial insights into the reaction mechanism.

In the oxidation of benzyl ethers by CBT in an aqueous acetic acid medium, the reaction exhibits first-order kinetics with respect to [CBT] and [H+], but is zero-order with respect to the [benzyl ether]. asianpubs.orgasianpubs.org A similar observation of first-order dependence on [CBT] and zero-order on the substrate was made in the oxidation of chloramphenicol in an acidic medium. researchgate.netias.ac.in However, in the oxidation of certain amino acids, the reaction was found to be first-order in both [CBT] and the [amino acid]. rsc.org The oxidation of diethylamine (B46881) by CBT and its substituted analogues was determined to be a second-order reaction. chempap.org

Table 1: Reaction Order in Oxidation Reactions with 1-Chlorobenzotriazole

Substrate Order in [CBT] Order in [Substrate] Order in [H+] Reference
Benzyl Ethers 1 0 1 asianpubs.orgasianpubs.org
Chloramphenicol 1 0 Fractional researchgate.netias.ac.in
Arginine, Threonine, Glutamic Acid 1 1 Inverse Fractional rsc.org
Diethylamine 1 1 0 (uncatalyzed) chempap.org

Acid catalysis plays a significant role in many oxidation reactions involving 1-chlorobenzotriazole. In the oxidation of benzyl ethers, the rate increases with an increase in [H+], indicating a first-order dependence. asianpubs.org For the oxidation of chloramphenicol, a fractional-order dependence on [H+] suggests the formation of a complex between CBT and H+. researchgate.netias.ac.in Conversely, in the chloride ion-catalyzed oxidation of some amino acids, an inverse fractional order in [H+] was observed, indicating that H+ ions retard the reaction. rsc.org

The dielectric constant of the medium also influences the reaction rate. In the oxidation of benzyl ethers, an increase in the dielectric constant (a decrease in the percentage of acetic acid) leads to an increase in the reaction rate. asianpubs.org This suggests that the transition state is more polar than the reactants. In contrast, for the oxidation of certain amino acids, a decrease in the dielectric constant of the medium increased the rate. rsc.org The effect of the dielectric constant on the oxidation of chloramphenicol has also been studied. researchgate.netias.ac.in

Table 2: Influence of Medium on Reaction Rates with 1-Chlorobenzotriazole

Substrate Effect of Increasing [H+] Effect of Increasing Dielectric Constant Reference
Benzyl Ethers Increases rate Increases rate asianpubs.org
Chloramphenicol Increases rate (fractional order) Studied researchgate.netias.ac.in
Arginine, Threonine, Glutamic Acid Decreases rate (inverse fractional order) Decreases rate rsc.org

Electrophilic Oxidation of 5-Chloro-1H-benzotriazole by High-Valent Metal Species

High-valent metal species can be employed in the electrophilic oxidation of benzotriazoles. While specific studies on the electrophilic oxidation of 5-Chloro-1H-benzotriazole by high-valent metals are not extensively detailed in the provided results, the general reactivity of benzotriazoles with oxidizing agents is known. For example, 1-chlorobenzotriazole is a stable N-halo compound used as a source of electrophilic chlorine and is a versatile oxidizing agent. asianpubs.org The oxidation of various organic substrates by 1-chlorobenzotriazole has been reported, often involving an electrophilic attack by the chlorine atom. asianpubs.org Metal-catalyzed C-H functionalization, including amidation, has been achieved using high-valent cobalt catalysts. shu.ac.uk Furthermore, metal species like Cu²⁺ and Fe³⁺ can influence the photolysis of benzotriazole. researchgate.net The interaction between the π-electrons of the benzotriazole ring and the d-orbitals of a metal is crucial in processes like corrosion inhibition. jst.go.jp

Electrophilic Aromatic Substitution on Halogenated Benzotriazoles

The triazole ring significantly influences the reactivity of the fused benzene (B151609) ring towards electrophilic aromatic substitution.

Regioselectivity and Deactivating Effects of the Triazole Ring

The triazole ring acts as a deactivating group in electrophilic aromatic substitution reactions, making the benzene ring less reactive towards electrophiles. clockss.orgnumberanalytics.com This deactivation stems from the electron-withdrawing nature of the triazole moiety, which reduces the electron density of the aromatic ring. numberanalytics.comlibretexts.org The regioselectivity of these reactions is influenced by the position of existing substituents. clockss.org For monosubstituted benzenes, electron-withdrawing groups are typically meta-directors. chemistrytalk.orgyoutube.com However, in the case of benzotriazole, the orientation of substitution is more complex and is influenced by both the nature and position of any substituents already present on the benzene ring, often leading to substitution at the 4- or 5-positions. clockss.org Halogens, while deactivating due to their inductive effect, are ortho- and para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation. libretexts.org

Nitration and Further Electrophilic Functionalization of Chlorobenzotriazoles

The nitration of chlorobenzotriazoles has been studied, providing insights into the regioselectivity of electrophilic substitution on these systems. Nitration of 5-chlorobenzotriazole (B1630289) yields 5-chloro-4-nitrobenzotriazole. clockss.orgresearchgate.net This outcome is influenced by the directing effects of both the chlorine atom and the triazole ring. The introduction of a nitro group can further activate the chlorine atom towards nucleophilic displacement. clockss.orgresearchgate.net Further electrophilic functionalization, such as halogenation, is also possible. For instance, electrophilic bromination can be achieved using reagents like N-bromosuccinimide (NBS). thieme-connect.de The conditions for these reactions, including the choice of acid and temperature, can significantly impact the product distribution. unige.ch

Denitrogenative Functionalization and Ring-Opening Pathways of Benzotriazole Derivatives

Benzotriazoles can undergo reactions involving the loss of a nitrogen molecule (denitrogenation), leading to the formation of new C-C and C-heteroatom bonds. thieme-connect.combohrium.com These reactions often proceed through ring-opening pathways. researchgate.netnih.gov The cleavage of the benzotriazole ring can generate reactive intermediates like ortho-amino arenediazonium species or α-diazo-imine species. researchgate.netnih.gov These intermediates can then participate in a variety of transformations, including cyclizations, arylations, and carbonylations, often catalyzed by transition metals such as palladium and copper. bohrium.comresearchgate.netresearchgate.net Visible light has also been utilized to promote denitrogenative functionalizations, such as borylation and thiolation, through radical pathways. thieme-connect.com

Computational Chemistry and Theoretical Insights into Reactivity

Computational chemistry provides a powerful tool for understanding the reactivity of benzotriazole derivatives. bohrium.comejtas.comresearchgate.net Density Functional Theory (DFT) calculations have been used to investigate the geometrical parameters, electronic properties, and reactivity of these compounds. bohrium.comejtas.com For example, DFT studies have been employed to analyze the impact of different substituents on the properties of 1-X-benzotriazole derivatives, revealing that a chloro-substituent can lead to higher global electrophilicity and thus greater reactivity. ejtas.com Computational methods have also been used to predict the regioselectivity of electrophilic aromatic substitution reactions with a high degree of accuracy. rsc.orgcore.ac.uk These theoretical insights complement experimental findings and aid in the rational design of new synthetic methods and molecules. bohrium.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules. For benzotriazole analogues, DFT studies have been instrumental in understanding their role, particularly as corrosion inhibitors.

Research on benzotriazole derivatives has shown that they can act as effective corrosion inhibitors for metals like copper and its alloys. researchgate.net DFT calculations help in elucidating the mechanism of this inhibition. The interaction between the inhibitor molecule and the metal surface is a key aspect. It is understood that benzotriazoles form a protective film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net The formation of this film involves the adsorption of the inhibitor molecules onto the metal.

DFT calculations can determine various quantum chemical parameters that correlate with the inhibition efficiency. These parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to an appropriate acceptor molecule with a low-energy empty molecular orbital. This is associated with the molecule's ability to adsorb on a metal surface.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher electron-accepting ability of the molecule. The energy gap (ΔE = E_LUMO - E_HOMO) is an important parameter for the stability of the molecule. A smaller energy gap generally implies higher reactivity.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the molecule onto the metal surface.

Global Hardness (η) and Softness (σ): These parameters describe the resistance to change in the electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap. Soft molecules are generally more reactive.

In the context of copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes, benzotriazole has been identified as an efficient ligand. acs.org A plausible mechanism involves the initial reaction of the copper(I) catalyst with 1H-benzotriazole to form an intermediate complex. This complex then activates the C-H bond of the terminal alkyne, facilitating the coupling reaction. acs.org DFT studies can model these intermediate structures and transition states, providing insights into the reaction pathway and the role of the benzotriazole ligand.

Prediction of Reactive Centers and Adsorption Mechanisms

The prediction of reactive centers in a molecule is crucial for understanding its chemical behavior. For benzotriazole analogues, identifying the sites most likely to interact with a metal surface or other reactants is key to explaining their inhibitory or catalytic activity.

The adsorption of inhibitor molecules onto a metal surface is a fundamental step in corrosion protection. This process can occur through physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves the formation of a coordinate bond between the inhibitor and the metal. The nature of this adsorption can be predicted by analyzing the electronic properties of the molecule.

For benzotriazole derivatives, the nitrogen atoms in the triazole ring are typically the primary sites for interaction with the metal surface. researchgate.net The lone pair electrons on these nitrogen atoms can be donated to the vacant d-orbitals of the metal, forming a coordinate bond. The presence of substituents on the benzotriazole ring can influence the electron density at these nitrogen atoms and, consequently, the strength of the adsorption.

Molecular dynamics (MD) simulations, often used in conjunction with DFT, can provide a dynamic picture of the adsorption process. These simulations model the behavior of the inhibitor molecules in a corrosive environment and their interaction with the metal surface over time, confirming a flat orientation on the surface for better adsorption. researchgate.net

The adsorption process is often described by various adsorption isotherms, such as Langmuir, Freundlich, and Temkin models. researchgate.net By fitting experimental data to these models, it is possible to determine thermodynamic parameters of adsorption, such as the adsorption equilibrium constant (K_ads) and the standard free energy of adsorption (ΔG°_ads). A negative value of ΔG°_ads indicates a spontaneous adsorption process.

Advanced Spectroscopic and Characterization Techniques for 5 Chloro 1 Ethoxy Benzotriazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 5-Chloro-1-ethoxy-benzotriazole, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁵N NMR, complemented by two-dimensional techniques, is necessary for an unambiguous structural assignment.

¹H, ¹³C, and ¹⁵N NMR for Atom Connectivity and Hybridization

One-dimensional NMR spectra offer fundamental information about the chemical environment, connectivity, and hybridization of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzotriazole (B28993) ring and the aliphatic protons of the ethoxy group. The three protons on the benzene (B151609) ring will appear as complex multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the triazole ring. The ethoxy group should present a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the methylene protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are anticipated: six for the aromatic carbons of the benzotriazole core and two for the ethoxy group carbons (-O-CH₂- and -CH₃). The chemical shifts of the aromatic carbons provide information on the electronic effects of the substituents. For instance, the carbon atom bonded to the chlorine (C-5) would be significantly affected. The hybridization of all carbon atoms is confirmed as sp² for the aromatic ring and sp³ for the ethoxy group.

¹⁵N NMR: Nitrogen-15 NMR is a powerful, albeit less common, technique for studying nitrogen-containing compounds like benzotriazoles. nih.gov It can distinguish between the different nitrogen environments within the triazole ring. This is particularly useful for confirming the substitution pattern, as the chemical shift of the N-1 nitrogen would be directly impacted by the attached ethoxy group, differentiating it from the other two nitrogen atoms (N-2 and N-3). nih.gov

Predicted ¹H NMR Data for this compound
Functional Group Predicted Chemical Shift (ppm)
Aromatic-H~7.5 - 8.1
-O-CH₂- (Ethoxy)~4.2 - 4.5 (quartet)
-CH₃ (Ethoxy)~1.4 - 1.6 (triplet)
Predicted ¹³C NMR Data for this compound
Carbon Atom Predicted Chemical Shift (ppm)
Aromatic-C~110 - 145
-O-CH₂- (Ethoxy)~60 - 70
-CH₃ (Ethoxy)~15 - 20

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

While 1D NMR provides a foundational view, 2D NMR experiments are indispensable for mapping the intricate network of connections within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the methylene and methyl protons of the ethoxy group, confirming their adjacency. It would also reveal the coupling network among the three protons on the aromatic ring, helping to assign their specific positions (e.g., H-4, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation). This technique would definitively link the proton signals of the ethoxy group to their corresponding carbon signals. Likewise, each aromatic proton signal would be correlated to its specific aromatic carbon signal, greatly aiding in the assignment of the complex aromatic region of the ¹³C spectrum. youtube.com

Conformational Studies and Isomer Analysis using Advanced NMR

Advanced NMR techniques can also be used to study the three-dimensional aspects of the molecule, such as its preferred conformation and the presence of isomers. For this compound, the rotation around the N-O and O-C bonds of the ethoxy group could be investigated. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between the ethoxy protons and the aromatic protons (specifically H-7), providing insights into the molecule's spatial arrangement. Furthermore, NMR is a critical tool for distinguishing between potential isomers, such as this compound and 6-Chloro-1-ethoxy-benzotriazole, as their distinct substitution patterns would produce unique and identifiable NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Product Identification

LC-QTOF-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high-resolution mass accuracy of a QTOF mass analyzer. This method is ideal for identifying this compound in complex mixtures, such as reaction monitoring or environmental samples. researchgate.netuva.nl The high mass accuracy of TOF allows for the determination of the elemental composition of the parent ion, confirming the molecular formula C₈H₈ClN₃O. massbank.eu The retention time from the LC provides an additional layer of identification. This technique is particularly valuable for identifying related impurities or transformation products. researchgate.net

Interpretation of Fragmentation Patterns for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would provide key structural information. A primary and highly diagnostic fragmentation pathway would be the loss of the ethoxy group or related fragments.

Key expected fragmentation pathways include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethoxy-substituted compounds, leading to a 5-Chloro-1-hydroxy-benzotriazole radical cation.

Loss of an ethoxy radical (•OCH₂CH₃): This would result in the formation of a 5-chlorobenzotriazolyl cation.

Loss of nitrogen (N₂): Benzotriazoles are known to readily lose a molecule of N₂, a highly stable neutral loss. This fragmentation of the parent ion would lead to a distinct ion peak at m/z corresponding to the loss of 28 Da. nist.gov

The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the M+2 peak having an intensity of approximately one-third that of the main peak (M). miamioh.edu Analyzing these specific fragmentation patterns allows for the unequivocal confirmation of the molecular structure.

Predicted MS Fragmentation Data for this compound (C₈H₈ClN₃O)
Fragment Ion Description
[M-N₂]⁺Loss of a neutral nitrogen molecule
[M-C₂H₄]⁺Loss of neutral ethylene from the ethoxy group
[M-•OC₂H₅]⁺Loss of an ethoxy radical

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound, offering insights into its chemical bonds and electronic system.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the specific bonds within its structure.

The key functional groups and their anticipated vibrational frequencies are:

Aromatic C-H Stretch: The vibrations associated with the C-H bonds on the benzene ring portion of the benzotriazole system typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the ethoxy group (-O-CH₂CH₃) will show characteristic stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

Benzotriazole Ring Vibrations: The skeletal vibrations of the heterocyclic ring, involving C=C and C-N stretching, produce a series of bands in the 1625-1400 cm⁻¹ fingerprint region. asianpubs.orgresearchgate.net Specifically, the N=N stretching vibration for a triazole ring is anticipated around 1625 cm⁻¹. asianpubs.org

C-O Stretch: The stretching vibration of the C-O bond in the ethoxy group is expected to produce a strong absorption band in the 1250-1050 cm⁻¹ region.

C-Cl Stretch: The vibration of the carbon-chlorine bond is typically observed as a strong band in the lower frequency range of 800-600 cm⁻¹. For the related 6-Chloro-1-hydroxy-1,2,3-benzotriazole, this vibration is seen around 670 cm⁻¹. asianpubs.org

The following table summarizes the expected IR absorption frequencies for this compound based on its constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (Ethoxy)Stretch3000 - 2850Medium
Triazole Ring (N=N)Stretch~1625Medium
Aromatic Ring (C=C, C-N)Skeletal Stretch1600 - 1450Medium
C-O (Ether)Stretch1250 - 1050Strong
C-ClStretch800 - 600Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing conjugated π-electrons and heteroatoms with non-bonding electrons. The benzotriazole core of this compound constitutes a chromophore that absorbs UV radiation, promoting electrons from lower energy molecular orbitals to higher energy ones.

The spectrum is expected to be characterized by two main types of electronic transitions:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated aromatic system. They typically result in strong absorption bands. libretexts.org The presence of the fused benzene and triazole rings creates an extended π-system, leading to absorptions in the UV region.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital. libretexts.org These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.org

The chloro and ethoxy substituents act as auxochromes, modifying the absorption characteristics of the benzotriazole chromophore. The lone pair electrons on the chlorine and oxygen atoms can interact with the π-system, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The expected electronic transitions for this compound are detailed in the table below.

Transition TypeOrbitals InvolvedExpected Wavelength RangeMolar Absorptivity (ε)
π → πBonding π orbital to antibonding π orbitalShorter UV (e.g., < 280 nm)High (~10,000)
n → πNon-bonding orbital to antibonding π orbitalLonger UV (e.g., > 280 nm)Low (< 2,000)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. While a specific crystal structure for this compound is not described in the consulted literature, this technique would provide unambiguous data on its molecular geometry, conformation, and intermolecular interactions if a suitable single crystal could be obtained.

An X-ray crystallographic analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, N=N, C-O, C-Cl) and the angles between them, confirming the connectivity and geometry of the molecule.

Conformation: The exact spatial orientation of the ethoxy group relative to the planar benzotriazole ring would be determined, including the relevant torsion angles.

Planarity: The degree of planarity of the fused benzotriazole ring system would be quantified.

Solid-State Packing: The arrangement of molecules within the crystal lattice would be revealed, providing insight into intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential π-π stacking between the aromatic rings of adjacent molecules.

The table below outlines the key structural parameters that would be determined from a successful X-ray crystallographic study.

ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the basic repeating unit of the crystal lattice.
Space GroupThe symmetry elements present within the crystal structure.
Atomic Coordinates (x, y, z)The precise position of every atom in the unit cell.
Bond LengthsThe distances between bonded atoms, confirming covalent structure.
Bond AnglesThe angles formed by three consecutively bonded atoms, defining molecular geometry.
Torsion AnglesThe dihedral angles describing the conformation of flexible parts, like the ethoxy group.
Intermolecular ContactsDistances between atoms of neighboring molecules, identifying packing forces.

Environmental Transformation and Biotransformation of Benzotriazole Derivatives, Including 5 Chloro 1 Ethoxy Benzotriazole Analogues

In Vitro Biotransformation Pathways of Benzotriazoles in Biological Systems

In vitro studies using human liver preparations have been instrumental in elucidating the metabolic fate of benzotriazole (B28993) derivatives. These studies provide a foundational understanding of how these compounds might be processed upon human exposure, focusing on the enzymatic reactions that modify their chemical structure.

Identification of Phase I and Phase II Metabolic Products (e.g., hydroxylation, methylation)

The biotransformation of benzotriazoles in biological systems proceeds through two main phases of metabolism: Phase I and Phase II. youtube.com Phase I reactions introduce or expose functional groups, typically making the molecule more reactive and water-soluble. youtube.com For benzotriazole derivatives, a common Phase I pathway is hydroxylation, where a hydroxyl group (-OH) is added to the aromatic ring. acs.orgresearchgate.net Other observed Phase I reactions include oxidation and alkylation. acs.orgresearchgate.net

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. youtube.com Key Phase II reactions for benzotriazoles include glucuronidation and sulfation. acs.orgnih.gov In glucuronidation, glucuronic acid is attached to the molecule, while sulfation involves the addition of a sulfonate group. acs.orgyoutube.com

A study on the in vitro human biotransformation of 5-chloro-1H-benzotriazole, a close analogue of 5-Chloro-1-ethoxy-benzotriazole, identified 14 different biotransformation products (bioTPs). acs.orgnih.gov These findings suggest that other structurally similar BTRs are likely to undergo analogous metabolic pathways, resulting in hydroxylated, sulfonated, and glucuronidated conjugates. acs.org For instance, the metabolism of 1H-benzotriazole has been shown to yield hydroxylated derivatives such as 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. acs.org

In plant systems, such as Arabidopsis, benzotriazole can be transformed into novel metabolites that resemble tryptophan and auxin plant hormones through processes like glycosylation and incorporation into the tryptophan biosynthetic pathway. atamanchemicals.comnih.gov

Below is an interactive table summarizing the identified biotransformation products for select benzotriazole derivatives.

Parent CompoundNumber of Identified Biotransformation ProductsKey Transformation PathwaysReference
1H-Benzotriazole10Hydroxylation, Glucuronidation, Sulfation acs.orgnih.gov
Tolyltriazole14Hydroxylation, Glucuronidation, Sulfation acs.orgnih.gov
5-Chloro-1H-benzotriazole14Hydroxylation, Glucuronidation, Sulfation acs.orgnih.gov

Role of Enzymes in Transformation Processes

The biotransformation of benzotriazoles is mediated by specific families of enzymes. Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgnih.govnih.gov These enzymes are crucial for the initial oxidative metabolism of a wide range of xenobiotics. youtube.com

Phase II conjugation reactions are carried out by other enzyme families. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for glucuronidation, while sulfotransferases (SULTs) catalyze sulfation. acs.orgnih.gov Studies have confirmed the involvement of CYP, UGT, and SULT enzymes in the stepwise biotransformation of benzotriazole derivatives in human liver microsomes and cytosol fractions. acs.orgnih.gov In some microorganisms, enzymes like naphthalene (B1677914) dioxygenase have been implicated in the biotransformation of specific benzotriazoles. scispace.com

Degradation Kinetics and Mechanisms in Aquatic and Wastewater Environments

Benzotriazoles are frequently detected in wastewater treatment plant effluents and surface waters, indicating that they are not completely removed during conventional treatment processes. rsc.org Their persistence is determined by the kinetics and mechanisms of both abiotic and biotic degradation pathways.

Abiotic Degradation Studies (e.g., Oxidation by Ferrate(VI))

Abiotic degradation involves non-biological processes that can break down contaminants. Advanced oxidation processes (AOPs) are one such method. The oxidation of five benzotriazole derivatives, including 5-chloro-1H-benzotriazole (5CBT), by aqueous ferrate(VI) (Fe(VI)) has been investigated. nih.gov These reactions were found to be moderately fast, with apparent second-order rate constants (k_app) at pH 7.0 ranging from 7.2 to 103.8 M⁻¹s⁻¹. nih.gov The study indicated that ferrate(VI) attacks the 1,2,3-triazole moiety of the benzotriazole molecule. nih.gov Increasing the molar ratio of ferrate(VI) to benzotriazoles to 30:1 resulted in over 95% removal in both buffered deionized water and secondary wastewater effluent. nih.gov

Other AOPs, such as those based on sulfate (B86663) radicals, have also proven effective in degrading benzotriazole. tandfonline.comnih.gov The degradation rate in these systems is influenced by factors like pH, temperature, and the concentration of the oxidizing agent. tandfonline.comnih.gov Photochemical degradation is another potential abiotic pathway, although direct photolysis half-lives for benzotriazoles under simulated sunlight are relatively long, ranging from 1.3 to 1.8 days. rsc.org

The table below presents the apparent rate constants for the oxidation of various benzotriazoles by ferrate(VI).

CompoundpKak_app at pH 7.0 (M⁻¹s⁻¹)Reference
1H-Benzotriazole (BT)8.37 ± 0.07.2 nih.gov
5-Methyl-1H-benzotriazole (5MBT)-- nih.gov
5,6-Dimethyl-1H-benzotriazole (DMBT)8.98 ± 0.08- nih.gov
5-Chloro-1H-benzotriazole (5CBT)-- nih.gov
1-Hydroxybenzotriazole (B26582) (HBT)-103.8 nih.gov

Note: Specific k_app values for 5MBT, DMBT, and 5CBT at pH 7.0 were not explicitly provided in the summary of the source.

Biotic Degradation in Activated Sludge Systems under Aerobic and Anoxic Conditions

Biotic degradation by microorganisms in wastewater treatment plants is a key removal mechanism for many organic micropollutants. Studies on activated sludge systems have shown that the biodegradation of benzotriazoles is often partial and occurs at different rates depending on the specific compound and the operational conditions. nih.gov

Significant biodegradation of benzotriazoles, including 5-chlorobenzotriazole (B1630289) (CBTR), has been observed under aerobic conditions in activated sludge batch experiments. dtu.dknih.gov The half-life for CBTR in these experiments ranged from 18 to 47 hours. nih.gov In contrast, some studies have found that other benzotriazoles, like 4-methyl-1H-benzotriazole, show little to no removal. researchgate.net The biodegradation appears to be a co-metabolic process, meaning it occurs in the presence of a primary substrate that supports the microbial population. nih.gov

Under anoxic conditions (in the absence of oxygen), the biotransformation of benzotriazoles can still occur, though often to a lesser extent than under aerobic conditions. ascelibrary.org For example, one study observed over 99% biotransformation of benzotriazole in aerobic activated sludge over seven days, compared to approximately 50% in anoxic activated sludge. ascelibrary.org The transformation products formed can also differ between aerobic and anoxic conditions. scispace.com

The following table summarizes the biodegradation half-lives of selected benzotriazoles in activated sludge.

CompoundConditionHalf-life (hours)Reference
Benzotriazole (BTR)Aerobic23 - 45 nih.gov
5-Chlorobenzotriazole (CBTR)Aerobic18 - 47 nih.gov
Xylyltriazole (XTR)Aerobic14 - 26 nih.gov
2-Hydroxybenzothiazole (OHBTH)Aerobic6.5 - 24 nih.gov

Development of Analytical Methods for the Detection of Transformation Products

The identification and quantification of benzotriazole transformation products in complex environmental and biological matrices require sophisticated analytical techniques. The development of advanced analytical methods has been crucial for understanding the complete environmental fate of these compounds. ascelibrary.orgascelibrary.org

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the predominant analytical approach. acs.orgresearchgate.net Specifically, liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been widely used. acs.orgnih.govascelibrary.orgascelibrary.orgacs.org This technique allows for the detection and identification of known (suspect) and unknown (non-target) transformation products based on their accurate mass measurements and fragmentation patterns. acs.orgnih.govascelibrary.org

The analytical workflow typically involves separation of the compounds by liquid chromatography, followed by ionization using techniques like electrospray ionization (ESI), and then detection by the QTOF mass spectrometer. acs.orgascelibrary.org This allows for the elucidation of the empirical formulas of the transformation products, which can be further confirmed using tandem mass spectrometry (MS/MS) and, when available, comparison with synthesized reference standards. atamanchemicals.comnih.govacs.org These powerful analytical tools are essential for building a comprehensive picture of the biotransformation pathways of benzotriazoles and their derivatives. researchgate.net

Implications for Environmental Persistence and Removal Technologies

The widespread use of benzotriazole derivatives in industrial processes and consumer products has led to their emergence as persistent organic pollutants in various environmental compartments. researchgate.netgdut.edu.cn Their chemical structure, featuring a stable fused ring system, contributes to their resistance to environmental degradation. Understanding the persistence of these compounds, including analogues of this compound, is crucial for assessing their environmental risk and developing effective removal strategies.

Environmental Persistence

Benzotriazoles are known for their high stability in soil and water and their resistance to oxidation under typical environmental conditions. k-state.edupsu.edu This persistence is a significant concern, as these compounds can accumulate in the environment over time. researchgate.netk-state.edu Studies have shown that benzotriazoles are not readily biodegradable and have a limited tendency to sorb to particles, which facilitates their transport in aquatic systems. researchgate.netpsu.edu

While specific data on this compound is scarce, research on its close analogue, 5-chlorobenzotriazole (CBT), provides significant insights into its likely environmental behavior. The persistence of CBT is influenced by various environmental factors and degradation pathways, including biodegradation and photodegradation. Significant biodegradation of CBT has been observed in activated sludge experiments under both aerobic and anoxic conditions, with half-lives varying based on the specific conditions. nih.gov Photolysis under UV light also contributes to the transformation of CBT, with its half-life being strongly dependent on the pH of the solution. researchgate.netnih.gov

The following table summarizes the degradation half-lives reported for 5-chlorobenzotriazole (CBT) under different conditions, illustrating its variable but notable persistence.

Degradation PathwayConditionHalf-life (t½)Reference
Biodegradation Activated Sludge (Aerobic)18 - 47 hours nih.gov
Biodegradation Aerobic>100 days (low efficiency) researchgate.net
Photolysis (UV-254nm) Aqueous Solution5.1 - 20.5 hours researchgate.netnih.gov
Photolysis (UV-254nm) FeIII-oxalate complex (pH 3)2.63 hours publish.csiro.auresearchgate.net

Removal Technologies

The persistence of benzotriazole derivatives necessitates the use of advanced treatment technologies for their removal from water and wastewater. Conventional wastewater treatment plants often show incomplete removal of these compounds. researchgate.netmdpi.com Several technologies have been investigated for their efficacy in degrading or removing benzotriazoles.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are highly effective in degrading persistent organic pollutants. Ozonation, in particular, has been shown to efficiently remove benzotriazoles. researchgate.netacs.org The reaction of 1H-benzotriazole with ozone is pH-dependent; the apparent rate constant increases significantly with higher pH, from 20.1 M⁻¹s⁻¹ at pH 3 to 2143 M⁻¹s⁻¹ at pH 10. nih.govresearchgate.net This is because the dissociated benzotriazole species, more prevalent at higher pH (pKa ≈ 8.2), reacts much faster with ozone. nih.govresearchgate.net The primary ozonation reaction involves the cleavage of the benzene (B151609) ring. researchgate.netacs.org

Photodegradation

Direct photolysis via UV irradiation is another viable removal method. For 5-chlorobenzotriazole (CBT), photolysis follows first-order kinetics. researchgate.netnih.gov The degradation rate is enhanced in the presence of Fe(III)-carboxylate complexes. publish.csiro.auresearchgate.net However, factors such as increasing pH, salinity, and the presence of humic acid can inhibit the photolysis of CBT. researchgate.netnih.gov The process involves dechlorination and the cleavage of the N-N and N-NH bonds. nih.gov

Photodegradation Conditions for CBT (UV at 254 nm)Half-life (t½)Influencing FactorsReference
Pure Aqueous Solution4.13 - 6.79 hours--- publish.csiro.au
Various Aqueous Solutions5.1 - 20.5 hourspH, Salinity, Metal Ions, Humic Acid nih.gov
FeIII–oxalate System (pH 3)2.63 hoursEnhanced by FeIII complex publish.csiro.auresearchgate.net
FeIII–succinate System5.50 hoursEnhanced by FeIII complex publish.csiro.auresearchgate.net

Adsorption

Adsorption onto porous materials is a widely used and effective technology for removing organic micropollutants.

Activated Carbon: Granular activated carbon (GAC) and powdered activated carbon (PAC) have demonstrated high efficiency in adsorbing benzotriazoles. researchgate.netwur.nlbohrium.com Studies have shown that monolithic activated carbon adsorbers can achieve significant removal of benzotriazole from drinking water. iwaponline.com The adsorption capacity is influenced by the properties of the carbon and the chemical nature of the benzotriazole derivative. wur.nl

Biochar: Functionalized biochars, synthesized from materials like wild plum and apricot kernels, have also proven to be effective adsorbents for a range of benzotriazole derivatives, including 5-chloro-1H-benzotriazole. nih.govresearchgate.net The primary binding mechanisms include hydrogen bonding and π-π interactions. nih.govresearchgate.net In wastewater, biochar treatment has been shown to reduce the concentration of some benzotriazoles by over 40%, and in some cases, below the detection limit. nih.govresearchgate.net

Adsorbent MaterialTarget Compound(s)Adsorption Capacity/Removal EfficiencyReference
Biochar (from Apricot kernels)Benzotriazole derivatives mixture526 mg/g (max capacity) nih.govresearchgate.net
Biochar (from Wild plum kernels)Benzotriazole derivatives mixture379 mg/g (max capacity) nih.govresearchgate.net
Zn-Al-O binary metal oxideBenzotriazole9.51 mg/g (max monolayer capacity) nih.gov
Monolithic Activated CarbonBenzotriazoleInitial removal of 60% in flow-through experiment iwaponline.com

Biodegradation

While benzotriazoles are generally resistant to biodegradation, certain microbial communities, particularly in activated sludge, can degrade them. k-state.edunih.gov Significant biodegradation of 5-chlorobenzotriazole has been reported, with half-lives ranging from 18 to 47 hours. nih.gov The efficiency of biodegradation in wastewater treatment plants can be enhanced by operating at higher sludge residence times (SRT) and higher concentrations of suspended solids. nih.gov

Q & A

Q. What are the common synthetic routes for 5-Chloro-1-ethoxy-benzotriazole, and how do reaction conditions influence yield and purity?

Synthesis typically involves halogenation and alkoxylation steps. A key method involves reacting a benzotriazole precursor (e.g., 1-hydroxy-benzotriazole) with thionyl chloride (SOCl₂) in basic (pyridine) or acidic (H₂SO₄) media to introduce the chloro group, followed by ethoxylation using ethyl bromide or a similar alkylating agent . Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of SOCl₂ to minimize side reactions) and temperature (0–5°C to prevent thermal degradation). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts like unreacted starting materials or dihalogenated derivatives.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : 1^1H NMR resolves ethoxy protons as a triplet (~1.3 ppm) and quartet (~4.0 ppm), while aromatic protons appear as distinct multiplets (7.0–8.5 ppm). 13^{13}C NMR confirms the ethoxy carbon (∼65 ppm) and chloro-substituted aromatic carbons (∼125–140 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 212.035 for C₈H₇ClN₃O). Fragmentation patterns (e.g., loss of ethoxy group) validate the structure .
  • IR Spectroscopy : Stretching vibrations for C-Cl (∼550 cm⁻¹) and C-O (∼1100 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and conformational isomerism of this compound?

Single-crystal X-ray diffraction is essential for determining bond angles, torsional conformations, and packing interactions. For example:

  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 273 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for structure solution via direct methods. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>10:1) to ensure reliability .
  • Analysis : The ethoxy group’s orientation (e.g., gauche vs. anti conformation) can be quantified using torsion angles (C-Cl⋯O-C), with deviations >10° indicating steric or electronic effects .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Thermochemical Analysis : Atomization energy calculations (e.g., ΔE = ±2.4 kcal/mol deviation from experimental data) validate the accuracy of exchange-correlation functionals, such as those incorporating exact-exchange terms .
  • Reactivity Studies : Use Fukui indices to identify regions prone to nucleophilic attack (e.g., chloro-substituted aromatic carbons).

Q. How can conflicting spectroscopic and crystallographic data be resolved in structural assignments?

  • Case Example : If NMR suggests a planar ethoxy group but crystallography reveals a twisted conformation, cross-validate using dynamic NMR (variable-temperature studies) to assess rotational barriers.
  • Contradiction Handling : Discrepancies in bond lengths (e.g., C-Cl: 1.72 Å experimentally vs. 1.68 Å computationally) may arise from crystal packing effects. Address this by comparing gas-phase DFT geometries with solid-state crystallographic data .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

ParameterValueSource
Space groupP2₁/c
Bond length (C-Cl)1.72 Å
Torsion angle (C-O-C-C)112.1°
R-factor0.026

Q. Table 2. Computational Validation of Electronic Properties

PropertyDFT ValueExperimental ValueDeviation
HOMO (eV)-6.8-6.5 (CV)±0.3
LUMO (eV)-1.9-2.1 (UV-Vis)±0.2
Dipole moment (Debye)3.23.0 (IR)±0.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.